2,4,6-Tris((trimethylsilyl)ethynyl)-1,3,5-triazine
Overview
Description
2,4,6-Tris((trimethylsilyl)ethynyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C18H27N3Si3 and its molecular weight is 369.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Phosphorylated Derivatives Synthesis : The compound has been used in the synthesis of 2,4,6-trisphosphinyl-1,3,5-triazine, a reaction involving tris(trimethylsilyl) phosphite with cyanuric chloride, leading to derivatives with potential applications in various industries including pharmaceuticals and agrochemicals (Ioannou, 2014).
Cytotoxicity Study in Cancer Research : Derivatives of 1,3,5-triazine, including those with 2,4,6-tris substitution patterns, have been studied for their antitumor properties in various cancer types. This research often explores the synthetic pathways and biological characterization of these compounds to understand and enhance their therapeutic potential (Gidaspov et al., 2004).
Click Chemistry and Signal Inhibition : A method was described to functionalize a triazine ring using Sonogashira coupling to give corresponding derivatives. These compounds were further used to obtain potential cell signaling inhibitors via click chemistry, indicating its role in biochemical research and drug discovery (Courme et al., 2008).
Bioactive Compound Synthesis : The 1,3,5-triazine derivatives are known for their extensive applications in creating bioactive compounds for pharmaceutical, material, and agrochemical industries. Its structural symmetry and functionalization ease make it a preferred scaffold for generating diverse molecular libraries, and hence, a valuable entity in drug design and material science (Banerjee et al., 2013).
Properties
IUPAC Name |
2-[4,6-bis(2-trimethylsilylethynyl)-1,3,5-triazin-2-yl]ethynyl-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3Si3/c1-22(2,3)13-10-16-19-17(11-14-23(4,5)6)21-18(20-16)12-15-24(7,8)9/h1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRBNAFAIOIOKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC(=NC(=N1)C#C[Si](C)(C)C)C#C[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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